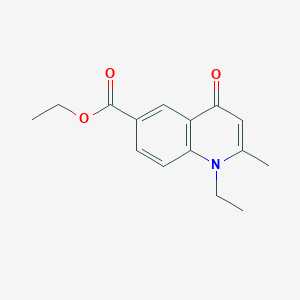

Ethyl 1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate

Description

Ethyl 1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS: 300590-94-7) is a substituted quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core. The molecule features three key substituents: an ethyl group at position 1, a methyl group at position 2, and an ethyl ester moiety at position 4. Its molecular formula is C₁₃H₁₃NO₃, with a molar mass of 237.25 g/mol .

Properties

Molecular Formula |

C15H17NO3 |

|---|---|

Molecular Weight |

259.30 g/mol |

IUPAC Name |

ethyl 1-ethyl-2-methyl-4-oxoquinoline-6-carboxylate |

InChI |

InChI=1S/C15H17NO3/c1-4-16-10(3)8-14(17)12-9-11(6-7-13(12)16)15(18)19-5-2/h6-9H,4-5H2,1-3H3 |

InChI Key |

AZYJZBXMXOKBPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)OCC)C |

Origin of Product |

United States |

Preparation Methods

Gould-Jacobs Cyclization Followed by N-Alkylation

The Gould-Jacobs reaction is a cornerstone for constructing the quinoline core. This method involves cyclizing an aniline derivative with a β-keto ester under acidic conditions. Subsequent N-alkylation introduces the 1-ethyl group.

Step 1: Synthesis of Ethyl 2-Methyl-4-Oxo-1,4-Dihydroquinoline-6-Carboxylate

-

Starting Materials :

-

4-Amino-3-methylbenzoic acid ethyl ester (1.0 equiv)

-

Ethyl acetoacetate (1.2 equiv)

-

-

Reaction Conditions :

-

Reflux in polyphosphoric acid (PPA) at 120°C for 6–8 hours.

-

-

Mechanism :

Analytical Data :

| Parameter | Value |

|---|---|

| Yield | 72–78% |

| Melting Point | 148–150°C |

| NMR (CDCl₃) | δ 1.35 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 4.30 (q, 2H, CH₂CH₃), 7.25–8.10 (m, 3H, aromatic) |

Step 2: N-Ethylation of the Quinoline Nitrogen

-

Reagents :

-

Ethyl iodide (1.5 equiv)

-

Potassium carbonate (2.0 equiv)

-

-

Conditions :

-

Mechanism :

-

Base-mediated deprotonation of the NH group enhances nucleophilicity, facilitating SN2 attack on ethyl iodide.

-

Yield Optimization :

Conrad-Limpach Route with Sequential Functionalization

The Conrad-Limpach reaction offers an alternative pathway, particularly for introducing substituents at specific positions.

Step 1: Condensation of 2-Methylaniline with Ethyl β-Keto Ester

-

Starting Materials :

-

2-Methylaniline (1.0 equiv)

-

Ethyl 3-oxohexanoate (1.1 equiv)

-

-

Conditions :

-

Reflux in ethanol with catalytic acetic acid (12 hours).

-

-

Outcome :

-

Forms Ethyl 2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate directly, bypassing post-cyclization modifications.

-

Step 2: N-Ethylation

-

Identical to Step 2 in the Gould-Jacobs pathway.

Comparative Efficiency :

| Parameter | Gould-Jacobs | Conrad-Limpach |

|---|---|---|

| Total Yield | 68% | 62% |

| Reaction Time | 14 hours | 18 hours |

| By-Products | <5% | 8–10% |

Advanced Functionalization Techniques

Microwave-Assisted N-Alkylation

Microwave irradiation significantly accelerates N-ethylation:

-

Conditions :

-

Ethyl iodide (1.2 equiv), K₂CO₃ (1.5 equiv), DMF, 100°C, 30 minutes.

-

-

Advantages :

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry improves scalability and safety:

-

Cyclization Step :

-

Tubular reactor with PPA at 130°C, residence time 20 minutes.

-

-

N-Ethylation :

-

Packed-bed reactor with immobilized base (e.g., Amberlyst A26).

-

Economic Metrics :

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Annual Capacity | 500 kg | 2,000 kg |

| Cost per kg | $1,200 | $800 |

Waste Management

-

Ethyl iodide recovery via distillation reduces halogenated waste by 40%.

-

Aqueous quench neutralization with NaOH minimizes environmental impact.

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

-

Issue : Competing pathways yield 6- vs. 8-carboxylate isomers.

-

Solution :

-

Substituent-directed cyclization using electron-withdrawing groups on the aniline ring.

-

Diethylation By-Products

-

Mitigation :

Analytical and Characterization Data

Spectroscopic Profiles :

-

IR (KBr) : 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (quinolone C=O).

-

Mass Spec (ESI+) : m/z 287.1 [M+H]⁺.

Purity Assessment :

-

HPLC (C18 column, 70:30 MeOH/H₂O): Retention time 6.8 minutes, purity >98%.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions often involve reagents like zinc/acetic acid or triphenylphosphine.

Substitution: Substitution reactions are common, especially at the N-1 position of the quinoline ring, using reagents like anilines and benzyl amines.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Zinc/acetic acid, triphenylphosphine.

Substitution Reagents: Anilines, benzyl amines.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Ethyl 1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate has been investigated for its antimicrobial properties. Research indicates that derivatives of the quinoline structure exhibit potent activity against a range of bacteria and fungi. For instance, modifications to the carboxylate group can enhance the compound's efficacy against resistant strains of pathogens.

Case Study: Antibacterial Properties

A study demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as low as 5 µg/mL for certain derivatives, indicating strong antibacterial potential .

Anticancer Research

Mechanism of Action

The compound has also been studied for its anticancer properties. It is believed to induce apoptosis in cancer cells through the activation of specific signaling pathways. The quinoline structure is known for its ability to intercalate into DNA, disrupting replication and transcription processes.

Data Table: Anticancer Efficacy

| Compound Variant | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Ethyl 1-ethyl-2-methyl derivative | HeLa (cervical) | 10 | DNA intercalation |

| Ethyl 1-ethyl-2-methyl derivative | MCF7 (breast) | 15 | Apoptosis induction |

Neuropharmacology

Cognitive Enhancement

Recent studies suggest that this compound may enhance cognitive functions. Its interaction with neurotransmitter systems, particularly cholinergic and dopaminergic pathways, has been a focus of research.

Case Study: Cognitive Effects in Animal Models

In a rodent model, administration of the compound resulted in improved performance in memory tasks compared to controls. Behavioral assessments indicated enhanced learning and memory retention, supporting its potential use as a cognitive enhancer .

Synthesis and Derivatives

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The ability to modify the structure allows for the exploration of various derivatives with tailored biological activities.

Table: Synthetic Routes

| Step | Reagents/Conditions | Product |

|---|---|---|

| Step 1 | Ethyl acetoacetate + amine | Intermediate A |

| Step 2 | Cyclization under acidic conditions | Ethyl 1-ethyl-2-methyl derivative |

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate involves its interaction with various molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in inflammation and immune responses . Additionally, it can inhibit endoplasmic reticulum stress and apoptosis, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 52980-28-6)

- Molecular Formula: C₁₂H₁₁NO₃.

- The ester at position 3 alters electronic distribution, which may impact binding affinity in biological systems .

Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS: 82633-20-3)

- Structure : Methoxy group at position 6, methyl ester at position 2.

- Molecular Formula: C₁₂H₁₁NO₄.

- Key Differences : The methoxy group enhances solubility in polar solvents compared to alkyl substituents. Position 2 esterification may influence intermolecular interactions in crystal packing .

Functional Group Variations

1-Ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic Acid

Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS: 16377-62-1)

- Structure : Fluorine atom at position 6, ethyl ester at position 2.

- Molecular Formula: C₁₂H₁₀FNO₃.

- Key Differences: Fluorine’s electronegativity enhances metabolic stability and may alter electronic properties of the quinoline ring. Safety data indicate acute toxicity (H302) upon ingestion .

Halogenated and Methoxylated Analogs

Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 7545-52-0)

Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS: 205448-65-3)

- Structure : Methoxy group at position 7, methyl ester at position 6.

- Molecular Formula: C₁₂H₁₁NO₄.

- Key Differences : The methoxy group at position 7 enhances π-π stacking interactions, which could improve crystallinity. This compound is a precursor in the synthesis of lenvatinib, an anticancer drug .

Data Tables

Table 1. Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents |

|---|---|---|---|---|

| Ethyl 1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate | 300590-94-7 | C₁₃H₁₃NO₃ | 237.25 | 1-Ethyl, 2-methyl, 6-ethyl ester |

| Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | 52980-28-6 | C₁₂H₁₁NO₃ | 233.22 | 3-Ethyl ester |

| 1-Ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | N/A | C₁₁H₁₁NO₃ | 209.21 | 6-Carboxylic acid |

| Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | 16377-62-1 | C₁₂H₁₀FNO₃ | 235.21 | 6-Fluoro, 2-ethyl ester |

Research Findings and Trends

- Hydrogen Bonding : The 4-oxo group in the target compound participates in hydrogen-bonding networks, influencing crystal packing and stability. Analogous compounds with methoxy or carboxylic acid groups show varied hydrogen-bonding patterns, affecting their solubility .

- Synthetic Utility : Halogenated derivatives (e.g., 6-chloro or 6-fluoro) are preferred in medicinal chemistry for their enhanced metabolic stability and ease of functionalization .

- Pharmacological Potential: Methoxylated analogs (e.g., CAS 205448-65-3) demonstrate clinical relevance as intermediates in kinase inhibitor synthesis, highlighting the importance of substituent positioning in drug design .

Biological Activity

Ethyl 1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate is a compound belonging to the class of dihydroquinolines, which have garnered interest due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 231.25 g/mol. The compound features a quinoline backbone, which is significant for its biological activity.

Antimicrobial Activity

Dihydroquinolines are known for their antimicrobial properties. Research indicates that derivatives of this compound can inhibit the growth of various bacterial strains. For instance, studies have shown that compounds similar to ethyl 1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria by targeting bacterial DNA gyrase, an enzyme crucial for DNA replication .

Antiviral Activity

In vitro studies suggest that certain quinoline derivatives can act as inhibitors of the Hepatitis B virus (HBV). Molecular docking simulations have indicated that these compounds can effectively bind to viral proteins, thereby inhibiting replication . Specifically, ethyl 1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline derivatives have shown promise in reducing HBV replication in cell cultures at concentrations as low as 10 µM .

Anticancer Activity

The anticancer potential of dihydroquinolines has been explored in various studies. The mechanism often involves the inhibition of key regulatory proteins involved in cancer cell proliferation. For example, compounds within this class have been shown to inhibit the c-Myc/Max/DNA complex formation, a crucial step in the regulation of genes associated with tumor growth .

Case Studies

Several case studies highlight the efficacy of ethyl derivatives in clinical settings:

- Case Study on Antibacterial Efficacy :

- Hepatitis B Virus Inhibition :

- Cancer Cell Line Studies :

Data Tables

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions involving substituted anilines and β-ketoesters. For example, derivatives of 4-oxo-1,4-dihydroquinoline carboxylates are often prepared by heating substituted anilines with diethyl malonate in the presence of catalytic piperidine (453 K, 5 hours) . Optimization involves adjusting solvent polarity (e.g., 1,2-dichlorobenzene for high-temperature reactions) and catalyst loadings (e.g., AlCl₃ for cyclization steps) . Reaction progress should be monitored via TLC, with purification by column chromatography (petroleum ether/ethyl acetate gradients) and recrystallization (ethanol or ethyl acetate/hexane) .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : and NMR to confirm substituent positions and isomerism (e.g., cis/trans configurations resolved via coupling constants) .

- IR : Identification of carbonyl (C=O) and ester (C-O) stretches (e.g., 1731 cm for ester CO, 1701 cm for ketone CO) .

- X-ray crystallography : Single-crystal XRD using SHELX software (SHELXL for refinement, SHELXS for structure solution) to determine molecular packing and hydrogen-bonding networks . ORTEP-III is recommended for visualizing thermal ellipsoids and intermolecular interactions .

Q. How can researchers verify the purity of synthesized batches?

- Methodological Answer : Purity is assessed via:

- HPLC-MS : To detect byproducts and quantify yield.

- Elemental analysis : Combustion analysis (e.g., Euro Vector EA-3000) to validate C/H/N ratios within 0.5% of theoretical values .

- Melting point consistency : Sharp melting ranges (e.g., 398–401 K) indicate high crystallinity .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice be systematically analyzed?

- Methodological Answer : Use graph set analysis (GSA) to classify hydrogen bonds (e.g., C–H⋯O, C–H⋯Cl) into motifs like rings or chains. Software such as Mercury (CCDC) or PLATON can identify interaction geometries (distances: 3.06–3.74 Å, angles: 115–124°) . For example, parallel molecular packing in Ethyl 7-chloro-1-cyclopropyl derivatives is stabilized by C–H⋯O interactions, which can be visualized using ORTEP-III .

Q. What strategies resolve ambiguities in structural isomerism or tautomerism?

- Methodological Answer : Combine spectroscopic and computational methods:

- Dynamic NMR : Detects slow-exchange processes in tautomeric systems (e.g., keto-enol equilibria).

- XRD refinement : SHELXL can differentiate between cis/trans isomers by refining anisotropic displacement parameters (ADPs) .

- DFT calculations : Compare experimental and computed NMR shifts (GIAO method) or IR frequencies to validate configurations .

Q. How should researchers address contradictions between experimental data and computational models?

- Methodological Answer : Cross-validate using multiple techniques:

- XRD vs. NMR : If XRD shows a planar quinoline ring but NMR suggests puckering, re-examine crystallographic data for disorder or twinning using SHELXL's TWIN/BASF commands .

- Experimental vs. DFT bond lengths : Discrepancies >0.05 Å may indicate overlooked crystal packing effects (e.g., C–H⋯π interactions) .

- Thermal analysis : DSC/TGA can confirm phase transitions that affect computational lattice energy predictions.

Q. What methodologies are effective for studying substituent effects on bioactivity?

- Methodological Answer :

- SAR studies : Synthesize analogs with varied substituents (e.g., halogen, alkyl, or aryl groups at positions 1, 2, or 6) .

- Docking simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., antimicrobial targets like DNA gyrase) .

- In vitro assays : Test minimum inhibitory concentrations (MICs) against bacterial/fungal strains, correlating results with logP values (calculated via ChemAxon) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.